Enhanced Electronic Enrichment vs. Standard MAP Ligand
The di-p-tolylphosphino group is more electron-donating than the common diphenylphosphino variant. This is quantified using the Tolman electronic parameter for the constituent phosphines. Tri-p-tolylphosphine (νCO = 2064.0 cm⁻¹) is a stronger net donor than triphenylphosphine (νCO = 2068.9 cm⁻¹) [1]. This 4.9 cm⁻¹ difference, when incorporated into the binaphthyl P,N-framework, results in an intrinsically more electron-rich metal center, enhancing oxidative addition rates in cross-coupling cycles.
| Evidence Dimension | Tolman Electronic Parameter (νCO of Ni(CO)₃L) |
|---|---|
| Target Compound Data | 2064.0 cm⁻¹ (inferred from constituent P(p-tol)₃) |
| Comparator Or Baseline | 2068.9 cm⁻¹ for diphenylphosphino-MAP (inferred from constituent PPh₃) |
| Quantified Difference | ΔνCO = -4.9 cm⁻¹ (stronger net donor) |
| Conditions | Measured for the free phosphines P(p-tol)₃ and PPh₃ in CH₂Cl₂. |
Why This Matters
The higher electron density at the metal can accelerate critical steps like oxidative addition with challenging aryl chloride substrates, offering a kinetic advantage over the less electron-rich standard MAP ligand.
- [1] Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. View Source
